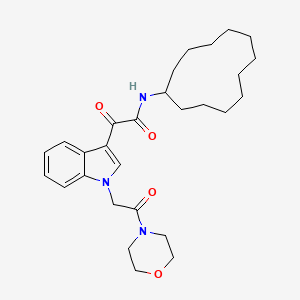![molecular formula C19H20N2O4S B2927439 Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920115-93-1](/img/structure/B2927439.png)
Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate” is a chemical compound with the molecular formula C19H20N2O4S. It is related to esters, which are often used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate” is complex, with a molecular weight of 372.44. It is related to the structure of “Methyl 2-(methylthio)acetate”, which has a simpler structure and a molecular weight of 120.170 .Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
This compound has been synthesized using a green chemistry approach, which emphasizes environmentally friendly methods. The two-step synthesis process involves the use of deep eutectic solvents (DES) and microwave-induced synthesis, starting from anthranilic acid . This method not only provides a sustainable route for the compound’s production but also opens up possibilities for its use in eco-friendly pharmaceutical manufacturing processes.
Antibacterial Applications
Quinazolinones, the core structure within this compound, have demonstrated significant antibacterial properties . The potential of Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate in creating new antibiotics or enhancing existing ones could be a vital area of research, particularly in the fight against antibiotic-resistant bacteria.
Antiviral Research
The compound’s quinazolinone base has shown promise in antiviral research . Its structural flexibility allows for the synthesis of analogues that could inhibit the replication of various viruses . This application is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral drugs.
Anticancer Potential
There is evidence to suggest that quinazolinone derivatives can act as anticancer agents . Research into Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate could lead to the development of new cancer therapies, especially considering its ability to be altered structurally to target specific cancer cells.
Enzyme Inhibition
The compound has been associated with enzyme inhibitory activity , which is crucial in the development of drugs that can modulate enzymatic pathways. This could have implications for treating diseases where enzyme regulation plays a significant role, such as metabolic disorders or neurodegenerative diseases.
Anti-HIV Properties
Studies have indicated that quinazolinone compounds may possess anti-HIV properties . By exploring the applications of Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate in this field, researchers could contribute to the global effort to find more effective treatments for HIV/AIDS.
Pharmaceutical Scaffolding
Due to its complex structure, this compound serves as an excellent scaffold in pharmaceutical chemistry . It can be used to create a variety of biologically active agents, thereby expanding the repertoire of molecules available for drug development and therapeutic interventions.
Biological Activity Enhancement
Finally, the synthesis of different quinazolinone analogues using this compound could enhance biological activity . This application is significant for the pharmaceutical industry, as it allows for the fine-tuning of drug properties to achieve desired therapeutic effects.
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-14-6-5-7-15(12-14)25-10-11-26-19-20-16-8-3-4-9-17(16)21(19)13-18(22)24-2/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCGATCZMDLWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)


![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)


![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)



![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

